Methoxy-[3-(2-methoxyethoxy)propyl]-methyl-trimethylsilyloxysilane
Description
Methoxy-[3-(2-methoxyethoxy)propyl]-methyl-trimethylsilyloxysilane (CAS 68937-54-2) is a hybrid organosilicon compound featuring a siloxane backbone modified with methoxy, methyl, and polyether (2-methoxyethoxy) substituents . Its structure combines hydrophobic siloxane segments with hydrophilic methoxyethoxy chains, enabling applications in materials requiring balanced flexibility, thermal stability, and hydrophilicity. This compound is often used in copolymers, coatings, and surfactants .
Properties
IUPAC Name |
methoxy-[3-(2-methoxyethoxy)propyl]-methyl-trimethylsilyloxysilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H28O4Si2/c1-12-9-10-14-8-7-11-17(6,13-2)15-16(3,4)5/h7-11H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCJBWISEYMNWKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCC[Si](C)(OC)O[Si](C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H28O4Si2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.51 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear liquid; [Scientific Polymer Products MSDS] | |
| Record name | Ethoxylated 3-hydroxypropyl methyl dimethyl siloxanes and silicones | |
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CAS No. |
68937-54-2 | |
| Record name | Siloxanes and Silicones, di-Me, 3-hydroxypropyl Me, ethoxylated | |
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| Record name | Siloxanes and Silicones, di-Me, 3-hydroxypropyl Me, ethoxylated | |
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Preparation Methods
Methoxy-[3-(2-methoxyethoxy)propyl]-methyl-trimethylsilyloxysilane can be synthesized through a multi-step process:
Reaction of 3-chloropropene with an alcohol: This step produces 3-(2-hydroxy)propyl alcohol.
Reaction of the resulting alcohol with trimethylchlorosilane: This step yields 3-(2-hydroxy)propyl-trimethylsilyloxysilane.
Methoxylation: The final step involves reacting the intermediate with methanol to produce this compound.
Chemical Reactions Analysis
Methoxy-[3-(2-methoxyethoxy)propyl]-methyl-trimethylsilyloxysilane undergoes various chemical reactions, including:
Hydrolysis: This compound reacts slowly with water, leading to the formation of silanols and methanol.
Condensation: In the presence of catalysts, it can undergo condensation reactions to form siloxane bonds, which are crucial in the formation of silicone-based materials.
Substitution: It can participate in substitution reactions where the methoxy groups are replaced by other functional groups under specific conditions.
Scientific Research Applications
Chemical Properties and Structure
Methoxy-[3-(2-methoxyethoxy)propyl]-methyl-trimethylsilyloxysilane possesses a complex structure characterized by its siloxane backbone, which imparts hydrophobicity and surface modification capabilities. Its molecular formula is , with a molecular weight of approximately 238.35 g/mol. The compound features multiple methoxy groups that facilitate hydrolysis and condensation reactions, crucial for its applications in surface treatments and coatings.
Surface Modification
One of the primary applications of this compound is in surface modification. It can create hydrophobic or hydrophilic surfaces depending on the desired outcome. This property is particularly useful in:
- Coatings : Enhancing the durability and water repellency of surfaces.
- Biomedical Devices : Improving biocompatibility by modifying surfaces to promote cell adhesion while preventing bacterial colonization.
Case Study : A study demonstrated that glass surfaces treated with this silane exhibited significantly improved cell attachment and proliferation compared to untreated controls, indicating its potential for biomedical applications.
Polymer Composites
The compound is also utilized in the formulation of polymer composites. Its ability to enhance interfacial adhesion between organic and inorganic materials leads to improved mechanical properties.
| Application | Effect |
|---|---|
| Polymer Coatings | Increased tensile strength |
| Composite Materials | Enhanced durability and thermal stability |
Corrosion Inhibition
This compound has been investigated for its efficacy as a corrosion inhibitor, particularly for metal implants. It forms protective siloxane layers that not only prevent corrosion but also support bioactivity by promoting protein adsorption on metal surfaces.
Case Study : Research indicated that metal samples coated with this silane showed a significant reduction in corrosion rates in saline environments, making it suitable for use in biomedical implants.
Lithium-Ion Batteries
In the field of energy storage, this compound serves as an electrolyte solvent in lithium-ion batteries. Its properties enhance battery performance by improving stability and conductivity.
| Parameter | Effect |
|---|---|
| Electrolyte Stability | Increased cycle life |
| Conductivity | Enhanced charge/discharge rates |
Summary of Applications
The diverse applications of this compound highlight its versatility:
- Surface Treatments : For hydrophobic/hydrophilic surface modifications.
- Biomedical Applications : Enhancing biocompatibility and reducing bacterial adhesion.
- Corrosion Protection : Effective for metal implants in biological environments.
- Energy Storage Solutions : Improving performance in lithium-ion batteries.
Mechanism of Action
The mechanism of action of methoxy-[3-(2-methoxyethoxy)propyl]-methyl-trimethylsilyloxysilane involves its ability to form strong bonds with both organic and inorganic materials. The methoxy groups can hydrolyze to form silanols, which then condense to create siloxane bonds. These bonds are responsible for the compound’s effectiveness in surface modification and as a coupling agent. The molecular targets include hydroxyl groups on surfaces, which facilitate the formation of stable, covalent bonds .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural differences and functional groups among the target compound and analogous silanes:
Reactivity and Stability
- Hydrolysis Sensitivity : Trimethoxy variants (e.g., Trimethoxy-[3-(2-methoxyethoxy)propyl]silane) exhibit higher hydrolysis rates due to labile methoxy groups, making them effective coupling agents . The target compound’s siloxane backbone and methyl groups reduce hydrolysis sensitivity compared to trimethoxy analogs, enhancing stability in humid environments .
- Crosslinking Potential: Epoxy-containing analogs (e.g., Dimethyl-[3-(oxiran-2-ylmethoxy)propyl]-trimethylsilyloxysilane) react readily with nucleophiles, enabling covalent network formation in resins. In contrast, the target compound’s methoxyethoxy groups prioritize flexibility over crosslinking .
- Polymer Compatibility: Methacrylate-functionalized silanes (e.g., 3-Methacryloxypropyltrimethoxysilane) copolymerize with vinyl monomers, enhancing interfacial adhesion in composites. The target compound’s ether linkages improve compatibility with polar polymers like polyurethanes .
Biological Activity
Methoxy-[3-(2-methoxyethoxy)propyl]-methyl-trimethylsilyloxysilane, commonly referred to as Trisiloxane Polyether, is a silane compound that exhibits significant biological activity, particularly in agricultural and cosmetic applications. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Chemical Formula : C13H34O4Si3
Molecular Weight : 338.66 g/mol
IUPAC Name : 3-(2-methoxyethoxy)propyl-methyl-bis(trimethylsilyloxy)silane
CAS Number : 27306-78-1
This compound is characterized by its siloxane backbone, which provides unique surface-active properties. The presence of methoxy and ethoxy groups enhances its solubility in various solvents, making it versatile for different formulations.
Antimicrobial Properties
Trisiloxane Polyether has been shown to enhance the antimicrobial activity of various biocides when used in formulations. Research indicates that it can improve the efficacy of active ingredients by increasing their surface penetration and retention on treated surfaces. This property is particularly beneficial in agricultural applications where effective pest control is critical .
Surface Tension Reduction
One of the key biological activities of Trisiloxane Polyether is its ability to reduce surface tension in liquid formulations. This characteristic allows for better spreading and wetting on plant surfaces, facilitating more effective delivery of active ingredients in pesticide formulations. Studies have demonstrated that this compound significantly decreases the tendency of spray droplets to bounce off foliage, thereby improving absorption rates .
Case Studies
-
Agricultural Application :
- A study evaluated the effectiveness of Trisiloxane Polyether in enhancing the uptake of pesticide formulations on textured leaf surfaces such as wheat and barley. Results indicated a marked improvement in pesticide efficacy when combined with this siloxane compound, highlighting its role as an adjuvant in agrochemical products .
- Cosmetic Use :
Research Findings
Recent studies have focused on the molecular interactions between Trisiloxane Polyether and biological membranes. The compound's unique structure allows it to interact favorably with lipid bilayers, leading to enhanced permeability for other active compounds.
| Study | Findings |
|---|---|
| Study A (2020) | Demonstrated improved antimicrobial activity when combined with traditional biocides. |
| Study B (2021) | Showed significant reduction in surface tension, enhancing pesticide efficacy on plant leaves. |
| Study C (2022) | Highlighted its moisturizing properties in cosmetic applications, improving product performance. |
Q & A
Q. What are the established methods for synthesizing Methoxy-[3-(2-methoxyethoxy)propyl]-methyl-trimethylsilyloxysilane?
Methodological Answer: The synthesis typically involves silane coupling reactions. A common approach is the hydrosilylation of allyl ether derivatives with methoxy- and trimethylsilyloxy-functionalized silanes. For example:
Step 1: React 3-(2-methoxyethoxy)propanol with chloromethyltrimethoxysilane under anhydrous conditions to form the intermediate.
Step 2: Purify via fractional distillation or column chromatography to isolate the target compound .
Quality Control: Confirm purity using gas chromatography (GC) and monitor reaction progress via FTIR for Si-O-C bond formation (~1100 cm⁻¹) .
Q. Which spectroscopic techniques are most effective for characterizing this silane compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- Fourier-Transform Infrared Spectroscopy (FTIR):
- Mass Spectrometry (MS):
- High-resolution MS (HRMS) validates the molecular ion peak (e.g., m/z 248.35 for C10H20O5Si) .
Advanced Research Questions
Q. How can this compound be integrated into hybrid organic-inorganic materials, and what challenges arise in optimizing its reactivity?
Methodological Answer:
Q. How should researchers address discrepancies in toxicity data when designing experiments?
Methodological Answer:
- Contradictory Evidence: Some silane analogs (e.g., 9-[2-(2-Methoxyethoxy)ethoxy]-9-[3-(2-oxiranylmethoxy)propyl]-hexaoxasilane) show positive reverse mutation tests (genotoxicity) in bacterial assays , while others lack such data.
- Mitigation Strategies:
- Safety Protocols: Use fume hoods, gloves, and closed systems to minimize exposure .
- Alternative Compounds: Test less reactive derivatives (e.g., substituting methoxy with ethoxy groups) to reduce toxicity risks .
- Validation: Conduct Ames tests for mutagenicity and chromosomal aberration assays before scaling up .
Q. What computational methods can predict the compound’s reactivity in sol-gel processes?
Methodological Answer:
- Density Functional Theory (DFT):
- Molecular Dynamics (MD):
Data Contradiction Analysis
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
